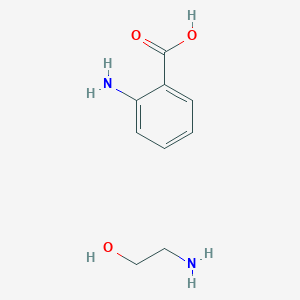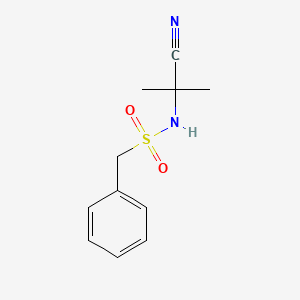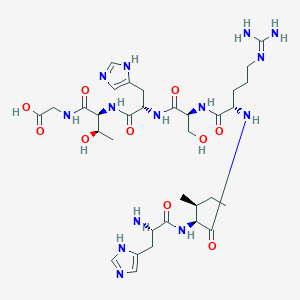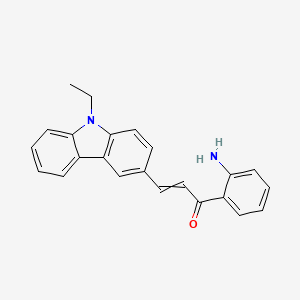
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a phenyl group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
Cyclohexylpiperidine: A compound with a cyclohexyl group attached to a piperidine ring.
Phenylpiperidine: A compound with a phenyl group attached to a piperidine ring.
Uniqueness
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine is unique due to its complex structure, which combines multiple functional groups and rings.
Propiedades
Número CAS |
427898-09-7 |
|---|---|
Fórmula molecular |
C25H38NP |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-(2-cyclohexyl-3-phenyl-1,3,3a,4,5,6,7,7a-octahydroisophosphindol-1-yl)piperidine |
InChI |
InChI=1S/C25H38NP/c1-3-11-19(12-4-1)24-21-15-7-8-16-22(21)25(23-17-9-10-18-26-23)27(24)20-13-5-2-6-14-20/h1,3-4,11-12,20-26H,2,5-10,13-18H2 |
Clave InChI |
PFOSNDOOQFAKQH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P2C(C3CCCCC3C2C4=CC=CC=C4)C5CCCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)

![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)








![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)

![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
